(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium
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Overview
Description
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium is a coordination compound with the molecular formula C40H72N6NiS4. It is known for its unique properties and applications in various fields of scientific research. The compound is characterized by its orange to red powder or crystalline appearance and has a molecular weight of 824 g/mol .
Mechanism of Action
Target of Action
The compound is a quaternary ammonium salt, and such compounds are generally known to interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Quaternary ammonium compounds are known to interact with their targets through a variety of mechanisms, including disruption of cell membrane integrity and inhibition of enzyme activity . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Quaternary ammonium compounds can influence a variety of biochemical processes, including those involved in energy production and cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of quaternary ammonium compounds can vary widely depending on their chemical structure and the route of administration .
Result of Action
The action of quaternary ammonium compounds can result in a variety of effects, including cell death, inhibition of cellular processes, and changes in cell morphology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetra-n-butylammonium cations. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:
- Dissolution of nickel salts in a suitable solvent such as methanol.
- Addition of maleonitriledithiolato ligands to the solution.
- Introduction of tetra-n-butylammonium cations to the reaction mixture.
- Stirring the mixture at a specific temperature and time to allow the formation of the complex.
- Isolation and purification of the complex through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demand. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Scientific Research Applications
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium has a wide range of applications in scientific research:
Catalysis: It is used as a precursor for nickel-based catalysts in various organic transformations.
Magnetism: The compound exhibits unique magnetic properties, making it useful in the study of magnetic materials.
Electron Paramagnetic Resonance (EPR) Spectroscopy: It serves as a spin trapping agent in EPR spectroscopy for studying free radicals.
Material Science: The compound’s unique crystal structure and thermal stability make it valuable in material science research.
Comparison with Similar Compounds
Similar Compounds
- Bis(tetra-n-butylammonium) peroxydisulfate
- Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) cobalt complex
- Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) iron complex
Uniqueness
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium stands out due to its specific coordination environment and the unique properties imparted by the maleonitriledithiolato ligands. Compared to similar compounds, it exhibits distinct magnetic and catalytic properties, making it particularly valuable in research areas such as catalysis and material science .
Properties
IUPAC Name |
1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRXQXGGQXFNP-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72N6NiS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466016 |
Source
|
Record name | MolPort-035-785-124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18958-57-1 |
Source
|
Record name | MolPort-035-785-124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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